molecular formula C22H46O2SSn B12662696 2-Ethylhexyl ((tributylstannyl)thio)acetate CAS No. 26864-39-1

2-Ethylhexyl ((tributylstannyl)thio)acetate

Cat. No.: B12662696
CAS No.: 26864-39-1
M. Wt: 493.4 g/mol
InChI Key: IUUATANFBYYKTE-UHFFFAOYSA-M
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Description

2-Ethylhexyl ((tributylstannyl)thio)acetate is a chemical compound with the molecular formula C22H46O2SSn and a molecular weight of 493.37 g/mol . This compound is known for its unique structure, which includes a stannyl (tin-containing) group, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl ((tributylstannyl)thio)acetate typically involves the reaction of 2-ethylhexyl thioglycolate with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the stannyl-thioester bond . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents like toluene or dichloromethane

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactant Purity: High-purity reactants to ensure product quality

    Reaction Vessels: Large-scale reactors with temperature and pressure control

    Purification: Techniques like distillation or recrystallization to obtain pure this compound

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl ((tributylstannyl)thio)acetate undergoes various chemical reactions, including:

    Oxidation: The stannyl group can be oxidized to form tin oxides.

    Reduction: The compound can be reduced to form the corresponding thiol and tin hydride.

    Substitution: The stannyl group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Conditions often involve mild temperatures and solvents like ethanol or acetone

Major Products:

    Oxidation: Tin oxides and corresponding carboxylic acids

    Reduction: Thiols and tin hydrides

    Substitution: Various substituted acetates depending on the nucleophile used

Scientific Research Applications

2-Ethylhexyl ((tributylstannyl)thio)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl ((tributylstannyl)thio)acetate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and proteins that contain thiol groups

    Pathways Involved: The compound can modify the activity of enzymes by forming covalent bonds with thiol groups, leading to changes in enzyme function and activity.

Comparison with Similar Compounds

  • Tributyltin 2-ethylhexyl mercaptoacetate
  • Tributyltin 2-ethylhexyl thioglycolate
  • Acetic acid, 2-((tributylstannyl)thio)-, 2-ethylhexyl ester

Comparison: 2-Ethylhexyl ((tributylstannyl)thio)acetate stands out due to its unique combination of a stannyl group and a thioester bond, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it particularly valuable in specialized chemical reactions and industrial applications.

Properties

CAS No.

26864-39-1

Molecular Formula

C22H46O2SSn

Molecular Weight

493.4 g/mol

IUPAC Name

2-ethylhexyl 2-tributylstannylsulfanylacetate

InChI

InChI=1S/C10H20O2S.3C4H9.Sn/c1-3-5-6-9(4-2)7-12-10(11)8-13;3*1-3-4-2;/h9,13H,3-8H2,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

IUUATANFBYYKTE-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COC(=O)CS[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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